molecular formula C8H18N2 B068746 N-methyl-1-(1-methylpiperidin-2-yl)methanamine CAS No. 184637-50-1

N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Cat. No. B068746
CAS RN: 184637-50-1
M. Wt: 142.24 g/mol
InChI Key: WXCNRPZWUCFNHZ-UHFFFAOYSA-N
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Description

“N-methyl-1-(1-methylpiperidin-2-yl)methanamine” is a chemical compound with the empirical formula C8H18N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “N-methyl-1-(1-methylpiperidin-2-yl)methanamine” is 142.24 . The SMILES string representation of its structure is CN(CCCC1)C1CNC . The InChI representation is 1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-methyl-1-(1-methylpiperidin-2-yl)methanamine” is a solid substance . Its molecular weight is 142.24 . The topological polar surface area is 24.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 .

Scientific Research Applications

Pharmaceutical Applications

Piperidines, including N-methyl-1-(1-methylpiperidin-2-yl)methanamine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .

Synthesis of Unsymmetrical Ureas

This compound is used in the synthesis of unsymmetrical ureas . Ureas have a wide range of applications in medicinal chemistry and are used as building blocks in drug discovery.

Synthesis of Antibacterial Imidazolium, Pyrrolidinium, and Piperidinium Salts

N-methyl-1-(1-methylpiperidin-2-yl)methanamine is used in the synthesis of antibacterial imidazolium, pyrrolidinium, and piperidinium salts . These salts have potential applications in the development of new antibacterial agents.

Synthesis of C1-C16 Segment of Goniodomin A

This compound is used in the synthesis of the C1-C16 segment of goniodomin A via palladium-catalyzed organostannane thioester coupling . Goniodomin A is a polyether macrolide with potent antifungal and cytotoxic activities.

Catalyst in Hydrogenation Reactions

N-methyl-1-(1-methylpiperidin-2-yl)methanamine can be used as a catalyst in hydrogenation reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .

Synthesis of Z-cinnamic Acids

1-Methylpiperidine, a related compound, is used in the one-pot synthesis of Z-cinnamic acids . Cinnamic acids and their derivatives have a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.

Safety and Hazards

“N-methyl-1-(1-methylpiperidin-2-yl)methanamine” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this substance is “Warning” and it has hazard statement H302 . It is also classified as a combustible solid .

properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCNRPZWUCFNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437101
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine

CAS RN

184637-50-1
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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